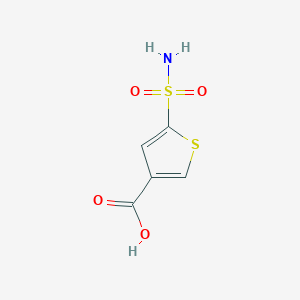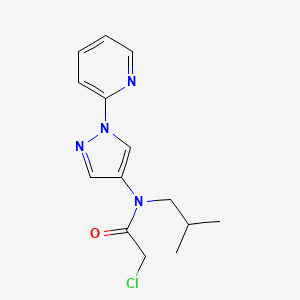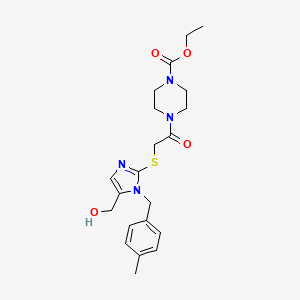
5-sulfamoylthiophene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfamoylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H5NO4S2 and a molecular weight of 207.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiophene ring substituted with a sulfamoyl group and a carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 217-220°C . It is stored at room temperature .Scientific Research Applications
Synthesis and Reactivity
- One-Pot Synthesis and Diels-Alder Reactivity : 5-Sulfamoylthiophene-3-carboxylic acid derivatives show potential in one-pot synthesis processes and Diels-Alder reactivity. A related compound, 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid, demonstrates high conversion rates in reactions with various dienophiles, indicating potential for similar behavior in this compound derivatives (Andrade et al., 2003).
Biological Applications
Analgesic and Anti-inflammatory Activities : Sulfamoylthiophene carboxylic acid derivatives, including this compound, have been synthesized and evaluated for analgesic and anti-inflammatory activities. Some of these compounds show significant activities in models of inflammation (Díaz et al., 1996).
Biological-Based Nano Organo Catalysts : Derivatives of this compound have applications in the synthesis of biological-based nano organo catalysts. These catalysts are used in the synthesis of various organic compounds under mild and green conditions, highlighting their potential in sustainable chemistry (Zolfigol et al., 2015).
Photophysical Applications
- Fluorescent Biosensors : Certain derivatives of this compound can be used as fluorescent biosensors for protein detection. They exhibit sensitivity to changes in solvent polarity and pH, and their emission properties can be enhanced upon binding to specific proteins (Hu et al., 2016).
Environmental and Industrial Applications
Microbial Metabolism in Environmental Contexts : this compound and its derivatives are subject to microbial metabolism, which is important in understanding their environmental impact and potential biodegradation pathways in contexts like oil degradation (Fedorak et al., 1996).
Photo-Oxidation Products : Studies on compounds like dibenzothiophene, which are structurally related to this compound, show the formation of various photoproducts upon exposure to sunlight. This indicates potential applications and considerations for this compound derivatives in environmental chemistry (Traulsen et al., 1999).
Safety and Hazards
properties
IUPAC Name |
5-sulfamoylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)4-1-3(2-11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKKTGHTBOTFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875159-88-9 |
Source


|
| Record name | 5-sulfamoylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)





![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)
![ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2879785.png)


![2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2879789.png)
